1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Overview
Description
1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the empirical formula C7H6N2 . It’s a solid substance with a molecular weight of 118.14 .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridine consists of a pyridine ring fused with a pyrrole ring . The InChI code for this compound is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .Physical And Chemical Properties Analysis
1H-pyrrolo[2,3-c]pyridine is a solid substance . Its molecular weight is 118.14 , and its InChI code is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .Scientific Research Applications
Anticancer Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Methods of Application: The compounds were evaluated for their ability to inhibit tubulin polymerization and disrupt tubulin microtubule dynamics . Cell cycle studies and cell apoptosis analyses were also conducted .
- Results: Among the compounds, 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis .
Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Scientific Field: Structural Biology
- Application Summary: 1H-Pyrrolo[3,2-c]pyridine inhibitors of MPS1, a crucial component of the spindle assembly checkpoint signal, were designed . MPS1 is aberrantly overexpressed in many human cancers, making it a target of significant interest in oncology .
- Methods of Application: The inhibitors were designed based on structure-based design and cellular characterization of MPS1 inhibition .
- Results: The chemical tool 65 (CCT251455) was found to stabilize an inactive conformation of MPS1, incompatible with ATP and substrate-peptide binding . It showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
Antidiabetic Activities
- Scientific Field: Pharmacology
- Application Summary: Certain pyridine-containing compounds have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application: The compounds are administered to patients with elevated blood glucose levels, and their blood glucose levels are monitored over time .
- Results: The compounds were found to effectively reduce blood glucose levels, suggesting potential benefits for patients with diabetes or other conditions involving elevated blood glucose .
Antiviral Activities
- Scientific Field: Virology
- Application Summary: Pyridine-containing compounds have been found to have antiviral properties . This makes them potentially useful in the treatment of viral infections .
- Methods of Application: The compounds are administered to patients with viral infections, and their viral load is monitored over time .
- Results: The compounds were found to effectively reduce viral load, suggesting potential benefits for patients with viral infections .
Colchicine-Binding Site Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Methods of Application: The compounds were evaluated for their ability to inhibit tubulin polymerization and disrupt tubulin microtubule dynamics . Cell cycle studies and cell apoptosis analyses were also conducted .
- Results: Among the compounds, 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis .
Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field: Structural Biology
- Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The inhibitors were designed based on structure-based design and cellular characterization of FGFR inhibition .
- Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSUZZHBANMMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696650 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
CAS RN |
945840-82-4 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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